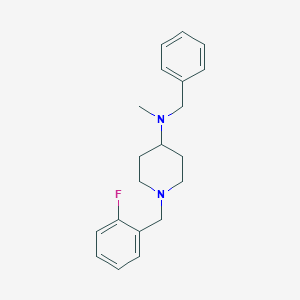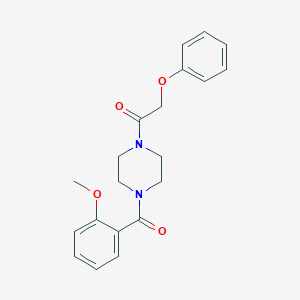![molecular formula C22H26N2O5 B247624 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by interacting with specific receptors or enzymes in the body. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its ability to target specific cells and tissues. This compound has also been shown to have low toxicity and high stability, which makes it a suitable candidate for drug delivery systems. However, one of the limitations of using this compound in lab experiments is its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the research of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine. One potential direction is to investigate its potential use as a drug delivery system for targeted cancer therapy. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research could be conducted to explore its potential applications in the treatment of viral and bacterial infections.
Synthesis Methods
The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of piperazine with 4-methylphenol and 4-methoxyphenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the product is confirmed by thin-layer chromatography and spectroscopic analysis.
Scientific Research Applications
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential applications in the field of medicine. It has been investigated for its antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-17-3-5-19(6-4-17)28-15-21(25)23-11-13-24(14-12-23)22(26)16-29-20-9-7-18(27-2)8-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
OOEDOEKDVZLNPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)


